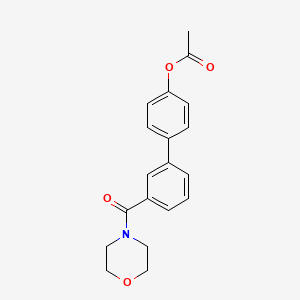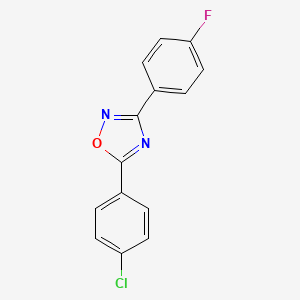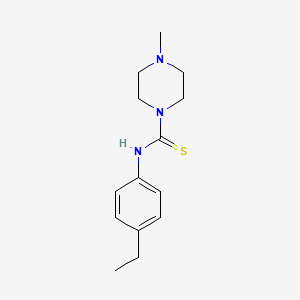
N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide, also known as HDMPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HDMPPA belongs to the class of compounds known as acrylamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
More research is needed to fully understand the mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide and its potential targets in cancer cells.
3. Toxicity studies: Further studies are needed to evaluate the potential toxicity of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide to normal cells and its potential side effects.
4. Combination therapy: N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide may be used in combination with other anticancer agents to enhance its therapeutic efficacy and reduce its potential toxicity.
5. Animal studies: Further studies are needed to evaluate the in vivo efficacy of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide in animal models of cancer.
Conclusion
In conclusion, N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide is a promising chemical compound that exhibits potent anticancer properties. The synthesis method of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide involves the reaction of 2-hydroxy-4,5-dimethylphenylamine with phenylacrylic acid in the presence of a coupling agent and a catalyst. N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide has been found to inhibit cancer cell proliferation and induce apoptosis by inhibiting various cellular pathways. In addition, N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide exhibits anti-inflammatory and antioxidant properties. However, more research is needed to fully understand the mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide and its potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. In addition, N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide in lab experiments is its potential toxicity to normal cells, which can limit its therapeutic potential. In addition, more research is needed to fully understand the mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide and its potential side effects.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide, including:
1. Optimization of synthesis method: Further optimization of the synthesis method of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide can lead to the development of more efficient and cost-effective methods for producing the compound.
2.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide involves the reaction of 2-hydroxy-4,5-dimethylphenylamine with phenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. Several studies have shown that N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
(E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-10-15(16(19)11-13(12)2)18-17(20)9-8-14-6-4-3-5-7-14/h3-11,19H,1-2H3,(H,18,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXWOPUEBINLGA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)


![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)

![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)




![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)